trans-Decahydroisoquinoline
Overview
Description
trans-Decahydroisoquinoline is a stereoisomer of decahydroisoquinoline, a saturated heterocyclic compound It is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring
Mechanism of Action
Target of Action
The primary target of (4aS,8aR)-Decahydroisoquinoline is DNMT3A , a DNA methyltransferase . DNMT3A plays a crucial role in the methylation of DNA, which is a key process in gene expression and regulation .
Mode of Action
(4aS,8aR)-Decahydroisoquinoline inhibits DNMT3A activity by disrupting protein-protein interactions . This disruption affects the DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface .
Biochemical Pathways
The inhibition of DNMT3A by (4aS,8aR)-Decahydroisoquinoline affects the DNA methylation pathways . This disruption can lead to changes in gene expression, particularly in genes that are typically suppressed or activated by methylation .
Pharmacokinetics
The compound’s ability to disrupt protein-protein interactions suggests it may have good bioavailability .
Result of Action
The action of (4aS,8aR)-Decahydroisoquinoline results in the induction of apoptosis in acute myeloid leukemia (AML) cell lines . It also induces differentiation in distinct AML cell lines, including cells with mutated DNMT3A R882 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
Isoquinoline+H2Pd/Cthis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: trans-Decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: More saturated derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
trans-Decahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a scaffold for the development of bioactive compounds, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Decahydroquinoline: Another saturated heterocyclic compound with a similar structure but different stereochemistry.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with different chemical properties.
Piperidine: A six-membered nitrogen-containing heterocycle with similar reactivity but a simpler structure.
Uniqueness: trans-Decahydroisoquinoline is unique due to its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its isomers and related compounds. This makes it a valuable compound in the development of stereoselective synthesis and chiral drug design.
Properties
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLYAQPNATJSU-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNCC[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454534 | |
Record name | trans-Decahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2744-09-4 | |
Record name | trans-Decahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Decahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.